molecular formula C8H9ClFN B7804525 (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine

Cat. No.: B7804525
M. Wt: 173.61 g/mol
InChI Key: ZZXFFISCWUZQPY-RXMQYKEDSA-N
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Description

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a chiral center, making it optically active. The compound contains a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2-fluoroacetophenone.

    Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine source in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reactors for the reduction step to ensure high yield and purity.

    Catalytic Amination: Employing catalytic processes to enhance the efficiency and selectivity of the amination reaction.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(5-Chloro-2-methylphenyl)ethylamine
  • (1R)-1-(5-Fluoro-2-methylphenyl)ethylamine
  • (1R)-1-(4-Chloro-2-fluorophenyl)ethylamine

Uniqueness

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

(1R)-1-(5-chloro-2-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXFFISCWUZQPY-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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